molecular formula C20H18N6O2 B11210883 4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

4-methoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11210883
M. Wt: 374.4 g/mol
InChI Key: XYTWTZPCPOYLSP-UHFFFAOYSA-N
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Description

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . The reaction conditions often include the use of ultrasonic waves to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A core structure shared by many biologically active compounds.

    1,2,3-Triazole: Another heterocyclic compound with similar biological activities.

Uniqueness

4-methoxy-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-d]pyrimidine core and a benzohydrazide moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C20H18N6O2/c1-13-3-7-15(8-4-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,25,27)(H,21,22,24)

InChI Key

XYTWTZPCPOYLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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